4,6-Dimethyl-2-propyl-1,3-dioxane

Description

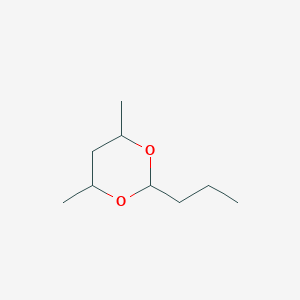

4,6-Dimethyl-2-propyl-1,3-dioxane is a six-membered cyclic ether (dioxane) derivative with methyl groups at positions 4 and 6 and a propyl substituent at position 2. Its molecular formula is C₉H₁₆O₂, distinguishing it from simpler dioxanes like 1,3-dioxane (C₄H₈O₂). The compound’s stereoelectronic properties are influenced by the steric bulk of the propyl group and the electron-donating methyl substituents.

Properties

CAS No. |

5406-35-9 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4,6-dimethyl-2-propyl-1,3-dioxane |

InChI |

InChI=1S/C9H18O2/c1-4-5-9-10-7(2)6-8(3)11-9/h7-9H,4-6H2,1-3H3 |

InChI Key |

GAWNSZTYJBHWGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1OC(CC(O1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-propyl-1,3-dioxane typically involves the condensation of a carbonyl compound with a diol. One common method is the reaction of a ketone or aldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a catalytic amount of p-toluenesulfonic acid, which facilitates the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the use of zeolites or other solid acid catalysts can provide a more environmentally friendly and sustainable approach to industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-propyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, OsO₄

Reduction: H₂/Ni, H₂/Pd, NaBH₄, LiAlH₄

Substitution: Alkyl halides, acyl chlorides, nucleophiles like RLi, RMgX

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted dioxanes .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-propyl-1,3-dioxane exerts its effects depends on the specific reaction or applicationThe presence of methyl and propyl groups can affect the compound’s stability and reactivity, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Physical and Thermodynamic Properties

Key thermodynamic data for 1,3-dioxane derivatives are summarized below, based on vaporization and fusion enthalpies from :

Key Observations :

- The propyl substituent in this compound increases molecular weight and steric bulk compared to ethyl or methyl analogs, leading to higher estimated vaporization enthalpy (48–50 kJ/mol) than 4-ethyl-1,3-dioxane (39.3 kJ/mol) .

- Fusion enthalpy is expected to exceed that of 2,2-dimethyl-1,3-dioxane (12.1 kJ/mol) due to enhanced crystal packing from the propyl group .

Reactivity in Copolymerization

highlights that substituents at the 4- and 6-positions of 2-methylene-1,3-dioxane derivatives significantly enhance copolymerization reactivity. For example:

Implications for this compound :

- The methyl groups at positions 4 and 6 may increase electron density at the ring oxygen atoms, enhancing nucleophilic reactivity in ring-opening polymerizations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.